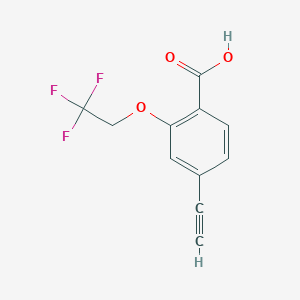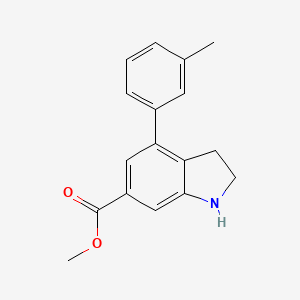
Methyl 4-(m-tolyl)indoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(m-tolyl)indoline-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 4-(m-tolyl)indoline-6-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . Another common method is the Bischler-Möhlau indole synthesis, which involves the reaction of aniline derivatives with α-haloketones .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic hydrogenation and cyclization reactions. These methods are optimized for high yield and purity, using catalysts such as palladium on carbon (Pd/C) and reaction conditions like elevated temperatures and pressures .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(m-tolyl)indoline-6-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(m-tolyl)indoline-6-carboxylate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 4-(m-tolyl)indoline-6-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions . The compound’s effects are mediated through pathways related to cell signaling, apoptosis, and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Uniqueness
Methyl 4-(m-tolyl)indoline-6-carboxylate stands out due to its specific substitution pattern on the indole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C17H17NO2 |
|---|---|
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
methyl 4-(3-methylphenyl)-2,3-dihydro-1H-indole-6-carboxylate |
InChI |
InChI=1S/C17H17NO2/c1-11-4-3-5-12(8-11)15-9-13(17(19)20-2)10-16-14(15)6-7-18-16/h3-5,8-10,18H,6-7H2,1-2H3 |
InChI-Schlüssel |
WOKJRXWXWOAUMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C3CCNC3=CC(=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B14764501.png)
![5-Bromo-2-[3-(trifluoromethyl)-5-pyrazolyl]pyridine](/img/structure/B14764503.png)

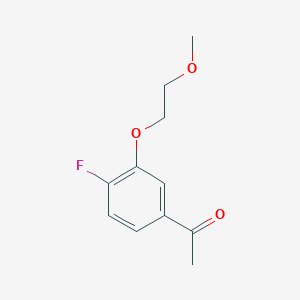
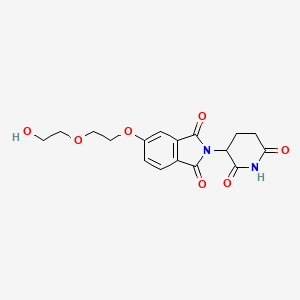
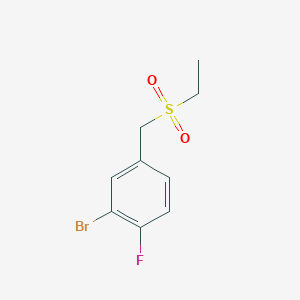
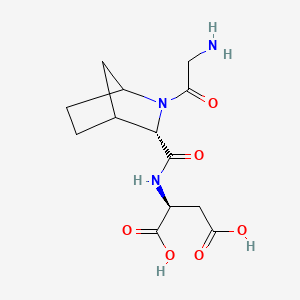

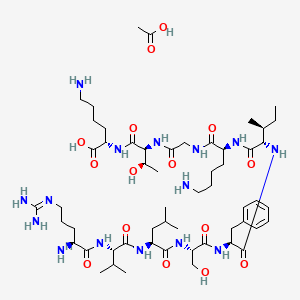
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14764540.png)
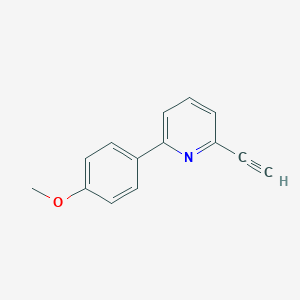

![1,1,1,3,3,3-hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol](/img/structure/B14764563.png)
